molecular formula C19H14BrN3O B12475637 3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide CAS No. 355812-08-7

3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide

Cat. No.: B12475637
CAS No.: 355812-08-7
M. Wt: 380.2 g/mol
InChI Key: FKCNOUVLOKWEDA-UHFFFAOYSA-N
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Description

3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a diazenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide typically involves a multi-step process. One common method includes the bromination of aniline derivatives followed by diazotization and coupling reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

    Bromination: The starting material, an aniline derivative, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

    Diazotization: The brominated aniline is then diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with a phenylamine derivative under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxy-N-phenylbenzamide
  • N-(4-bromophenyl)-3-methoxybenzamide
  • 4-bromo-3-formyl-N-phenylbenzamide

Uniqueness

3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.

Properties

CAS No.

355812-08-7

Molecular Formula

C19H14BrN3O

Molecular Weight

380.2 g/mol

IUPAC Name

3-bromo-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C19H14BrN3O/c20-15-6-4-5-14(13-15)19(24)21-16-9-11-18(12-10-16)23-22-17-7-2-1-3-8-17/h1-13H,(H,21,24)

InChI Key

FKCNOUVLOKWEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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